Cas no 2098029-74-2 (3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid)

3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid structure
2098029-74-2 structure
商品名:3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
CAS番号:2098029-74-2
MF:C10H15N3O3
メガワット:225.244402170181
CID:5726664
PubChem ID:122240542

3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid
    • 2098029-74-2
    • F2147-7085
    • 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
    • AKOS040813745
    • インチ: 1S/C10H15N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h5-6H,3-4,7H2,1-2H3,(H,15,16)
    • InChIKey: WHUKVSXYCIVAND-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C=C(C=N1)CCC(=O)O)N(C)C

計算された属性

  • せいみつぶんしりょう: 225.11134135g/mol
  • どういたいしつりょう: 225.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2147-7085-2.5g
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
2098029-74-2 95%+
2.5g
$802.0 2023-09-06
TRC
D224326-100mg
3-{1-[(Dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic Acid
2098029-74-2
100mg
$ 95.00 2022-06-05
Life Chemicals
F2147-7085-0.25g
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
2098029-74-2 95%+
0.25g
$361.0 2023-09-06
TRC
D224326-500mg
3-{1-[(Dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic Acid
2098029-74-2
500mg
$ 365.00 2022-06-05
Life Chemicals
F2147-7085-10g
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
2098029-74-2 95%+
10g
$1684.0 2023-09-06
Life Chemicals
F2147-7085-0.5g
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
2098029-74-2 95%+
0.5g
$380.0 2023-09-06
Life Chemicals
F2147-7085-1g
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
2098029-74-2 95%+
1g
$401.0 2023-09-06
Life Chemicals
F2147-7085-5g
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
2098029-74-2 95%+
5g
$1203.0 2023-09-06
TRC
D224326-1g
3-{1-[(Dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic Acid
2098029-74-2
1g
$ 570.00 2022-06-05

3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid 関連文献

3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acidに関する追加情報

Research Briefing on 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid (CAS: 2098029-74-2)

The compound 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid (CAS: 2098029-74-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing synthesizes the latest findings related to this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Its structural features, including the pyrazole core and dimethylcarbamoyl moiety, make it a versatile scaffold for further chemical modifications. Researchers have explored its utility in modulating protein-protein interactions and enzyme inhibition, particularly in the context of inflammatory and oncogenic signaling pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the development of selective kinase inhibitors. The research team utilized 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid to synthesize a series of derivatives that showed promising activity against specific tyrosine kinases implicated in cancer progression. The lead compounds exhibited nanomolar inhibitory concentrations in vitro and demonstrated favorable pharmacokinetic properties in preclinical models.

In parallel, investigations into the compound's mechanism of action have revealed its ability to interact with allosteric binding sites of target proteins. This characteristic makes it particularly valuable for developing next-generation therapeutics that can overcome resistance mechanisms observed with traditional active-site inhibitors. Molecular docking studies have provided insights into the structural determinants of its binding affinity, which are being leveraged to optimize derivative compounds.

The safety profile of 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been evaluated in recent toxicological assessments. Preliminary data suggest a favorable therapeutic window, with minimal off-target effects observed in cellular assays. However, further in vivo studies are required to fully characterize its safety and efficacy profiles before clinical translation.

Current research directions include exploring the compound's potential in combination therapies and its application in targeted drug delivery systems. Several pharmaceutical companies have included derivatives of this molecule in their preclinical pipelines, with particular interest in its application for inflammatory diseases and certain cancer subtypes. The coming years are expected to yield more definitive data on its clinical potential as research progresses.

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